molecular formula C15H16ClNO2S B8268577 Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate

Cat. No.: B8268577
M. Wt: 309.8 g/mol
InChI Key: ZUOIOFBGTMFVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate (CAS 141109-19-5) is a chiral intermediate critical in synthesizing clopidogrel, a widely used antiplatelet drug. Structurally, it features a 2-chlorophenyl group, a methyl ester, and a 2-(thiophen-2-yl)ethylamino substituent, with stereochemical specificity at the α-carbon (S-configuration) . This compound is synthesized via sulfonylation or esterification of (S)-2-(2-chlorophenyl)-2-hydroxyacetic acid derivatives, followed by amination with 2-(thiophen-2-yl)ethylamine . Its hydrochloride salt form enhances stability and solubility for pharmaceutical processing .

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-thiophen-3-ylethylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-4-2-3-5-13(12)16)17-8-6-11-7-9-20-10-11/h2-5,7,9-10,14,17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOIOFBGTMFVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with Sodium Cyanoborohydride

A widely cited method involves reductive amination of methyl (S)-α-amino-α-(2-chlorophenyl)acetate with 2-(thiophen-2-yl)ethylamine. The reaction employs sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) as a reducing agent in methanol under acidic conditions (acetic acid). Key steps include:

  • Reaction Setup : A methanolic solution containing 0.25 M methyl (S)-α-amino-α-(2-chlorophenyl)acetate hydrochloride, 0.25 M sodium 2-thienylglycidate, and 0.25 M NaBH3CN\text{NaBH}_3\text{CN} is stirred at 18°C.

  • Monitoring : High-performance liquid chromatography (HPLC) tracks the disappearance of the starting material and the formation of the product.

  • Workup : The reaction mixture is diluted with aqueous ammonia, extracted with ethyl acetate, and crystallized using hydrochloric acid in methanol and acetone.

Key Data :

  • Yield : 70% after crystallization.

  • Optical Purity : >99% enantiomeric excess (ee) confirmed via chiral HPLC.

Resolution Using L-Tartaric Acid

Racemic methyl α-amino-α-(2-chlorophenyl)acetate can be resolved using L-(+)-tartaric acid to isolate the (S)-enantiomer. The process involves:

  • Salt Formation : The racemic amine is dissolved in isopropanol with 0.2% water and treated with L-tartaric acid at 50°C.

  • Crystallization : The (S)-enantiomer-tartrate salt precipitates, while the (R)-enantiomer remains in solution.

  • Liberation : The salt is treated with sodium bicarbonate to free the (S)-amine, which is subsequently reacted with 2-(thiophen-2-yl)ethyl p-toluenesulfonate.

Key Data :

  • Yield : 81.5% after recrystallization.

  • Melting Point : 180.0–180.2°C.

  • Specific Rotation : [α]D25=+108.7[\alpha]_D^{25} = +108.7^\circ (c = 1.0, CH3OH\text{CH}_3\text{OH}).

Autoclave-Assisted Esterification

A high-pressure method utilizes an autoclave to facilitate esterification:

  • Reaction Conditions : Methyl 2-(2-thienyl)ethylaminoacetamide is heated with 96% sulfuric acid in methanol at 130°C under 13 bar pressure.

  • Acid Catalysis : Sulfuric acid protonates the amide, enhancing nucleophilic attack by methanol.

  • Purification : The crude product is extracted with isopropyl acetate, washed with maleic acid, and crystallized.

Key Data :

  • Reaction Time : 5 hours.

  • Purity : Confirmed via IR spectroscopy and 1H ^1\text{H}-NMR.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Temperature Yield Optical Purity
Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}, acetic acid18°C70%>99% ee
ResolutionL-Tartaric acid50°C81.5%>99% ee
AutoclaveH2SO4\text{H}_2\text{SO}_4130°C65–70%Not reported

Advantages and Limitations :

  • Reductive Amination : High enantioselectivity but requires toxic NaBH3CN\text{NaBH}_3\text{CN}.

  • Resolution : Excellent yield and purity but involves multi-step crystallization.

  • Autoclave : Scalable but energy-intensive due to high pressure.

Industrial-Scale Optimization

Solvent Selection

Methanol and ethyl acetate are preferred for their ability to dissolve both polar intermediates and non-polar byproducts. Patent US6080875A highlights methanol’s role in stabilizing the protonated amine during reductive amination.

Crystallization Techniques

Adding acetone to methanolic HCl induces crystallization of the hydrochloride salt, achieving 70% recovery. Ice-water baths further enhance yield by reducing solubility.

Byproduct Management

Impurities like methyl (R)-α-amino-α-(2-chlorophenyl)acetate are removed via selective extraction with aqueous ammonia. Maleic acid washes eliminate residual amines .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thienyl group to a thiol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate exhibit promising anticancer properties. For instance, derivatives of methyl esters have been synthesized and tested for their antiproliferative effects against various cancer cell lines. A study demonstrated that certain derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal cancer (HCT116) and breast cancer (MCF7) cell lines, indicating their potential as anticancer agents .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds containing thienyl and chlorophenyl moieties have been explored for their neuroprotective effects. Research has shown that similar compounds can modulate neurotransmitter activity, which may be beneficial in conditions like Parkinson's disease and depression .

Case Study 1: Anticancer Screening

In a systematic study on the anticancer properties of methyl esters similar to this compound, a library of compounds was synthesized and screened against various cancer cell lines. The results revealed that several compounds exhibited significant antiproliferative activity, leading to further investigations into their mechanisms of action .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of thienyl-containing compounds, where this compound was included as a reference compound. The findings suggested that these compounds could potentially inhibit neuroinflammation and protect neuronal cells from apoptosis, providing a basis for future drug development targeting neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS RN Molecular Formula Key Structural Features Pharmacological Role Synthetic Relevance Reference
Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate 141109-19-5 C₁₅H₁₇ClN₂O₂S 2-Chlorophenyl, thienylethylamino, methyl ester Clopidogrel intermediate (no intrinsic activity) Precursor for clopidogrel synthesis
Clopidogrel (Plavix®) 113665-84-2 C₁₆H₁₆ClNO₂S 2-Chlorophenyl, tetrahydrothieno[3,2-c]pyridine Antiplatelet agent (P2Y₁₂ inhibitor) Active pharmaceutical ingredient
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride N/A C₉H₁₁Cl₂NO₂ 2-Chlorophenyl, methyl ester, amino group Intermediate lacking thiophene moiety Limited to non-thiophene derivatives
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate 1155902-84-3 C₁₀H₁₀Cl₂N₂O₂ Dichlorophenyl, hydrazono group, ethyl ester No known therapeutic use Research chemical for heterocyclic synthesis

Key Differentiators

Thiophene vs. Thienopyridine Moieties

The target compound contains a linear 2-(thiophen-2-yl)ethylamino group, whereas clopidogrel incorporates a bicyclic tetrahydrothieno[3,2-c]pyridine system. This structural distinction is pharmacologically pivotal: clopidogrel’s bicyclic structure enables irreversible binding to the P2Y₁₂ receptor, while the open-chain thienylethylamino group in the target compound renders it inactive until cyclized during clopidogrel synthesis .

Stereochemical Specificity

The (S)-configuration at the α-carbon is essential for both the target compound and clopidogrel. Deviations (e.g., R-enantiomers or racemic mixtures) result in reduced efficacy or unintended off-target effects .

Pharmacokinetic and Industrial Data

  • Pricing :
    • Target compound: €412.00/500g (CymitQuimica) .
    • Clopidogrel: ~$1.50/tablet (generic formulations) .
  • Regulatory Status : The target compound is classified as a high-purity intermediate (≥95%), while clopidogrel is FDA-approved and listed on the WHO Essential Medicines List .

Research and Development Insights

  • Synthetic Optimization : Recent studies focus on enantioselective amination to improve yield (>80%) and reduce racemization .
  • Impurity Profiling : The target compound’s open-ring derivative is monitored as a critical impurity (≤0.1% per ICH guidelines) in clopidogrel formulations .
  • Emerging Analogues: Thiophene-to-furan substitutions (e.g., methyl 2-(2-chlorophenyl)-2-((2-furanylethyl)amino)acetate) are under investigation for reduced hepatic metabolism .

Biological Activity

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate, also known as S(+)-N-(2-(2-thienyl)ethyl)-2-chlorophenyl Glycine Methyl Ester Hydrochloride, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17ClNO2S
  • Molecular Weight : 346.3 g/mol
  • CAS Number : 141109-19-5
  • Melting Point : 180-182°C
  • Boiling Point : 483.8°C at 760 mmHg
  • Flash Point : 246.4°C

The structure of the compound includes a thienyl group, which contributes to its biological activity. The compound is classified as an impurity of Clopidogrel, an antiplatelet medication, indicating its relevance in pharmacological studies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Candida albicans0.751.5

The compound also exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays .

The compound acts through multiple mechanisms:

  • DNA Gyrase Inhibition : It has been identified as an effective inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is crucial for bacterial DNA replication.
  • Dihydrofolate Reductase (DHFR) Inhibition : The compound also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, further contributing to its antimicrobial properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for COX inhibition were reported at approximately 19.45 ± 0.07 μM for COX-1 and varying degrees for COX-2 .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Antimicrobial Evaluation : A study published in the ACS Omega journal evaluated various derivatives and found that compound derivatives exhibited superior antimicrobial activity compared to standard treatments, suggesting potential for development into new therapeutic agents .
  • Synergistic Effects : Research indicated that this compound could enhance the efficacy of existing antibiotics when used in combination therapies, reducing their MICs significantly when paired with Ciprofloxacin and Ketoconazole .
  • Safety Profile : Hemolytic assays revealed low toxicity levels, with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process starting with the condensation of 2-chlorobenzaldehyde derivatives with thiophene-containing amines. Key steps include:

  • Mitsunobu reaction for stereoselective formation of the aminoacetate backbone.
  • Chiral resolution using (S)-configured catalysts or chiral chromatography to ensure enantiomeric purity .
  • Esterification under mild acidic conditions (e.g., HCl in methanol) to avoid racemization .
    • Optimization : Reaction temperature (40–60°C), solvent polarity (THF or DCM), and stoichiometric ratios of reagents (e.g., 1:1.2 aldehyde:amine) significantly impact yield and purity. Monitor via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) .

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?

  • Analytical Methods :

  • Chiral HPLC : Use a Chiralpak® AD-H column (4.6 × 250 mm, 5 µm) with a mobile phase of hexane:ethanol (90:10, v/v) at 1.0 mL/min. Retention time for the (S)-enantiomer: ~12.5 min .
  • Polarimetry : Specific rotation [α]D²⁵ = +15.6° (c = 1.0 in methanol) confirms stereochemical integrity .

Q. What are the recommended storage conditions to prevent degradation?

  • Store as a hydrochloride salt (hygroscopic) at -20°C under anhydrous conditions (argon atmosphere). Stability studies show <5% degradation over 12 months when protected from light and moisture .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene substitution) affect the compound’s bioactivity in neurological or cardiovascular models?

  • Experimental Design :

  • In vitro assays : Compare binding affinity to serotonin (5-HT2A) or P2Y12 receptors using radioligand displacement (IC50 values). Replace the 3-thienyl group with 2-thienyl or phenyl analogs to assess substituent effects .
  • Data Analysis : Molecular docking (e.g., AutoDock Vina) reveals that the 3-thienyl group enhances hydrophobic interactions with receptor pockets vs. 2-thienyl (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .

Q. What are the primary degradation pathways under accelerated stability testing (ICH Q1A), and how can they be mitigated?

  • Degradation Pathways :

  • Hydrolysis : Ester cleavage in aqueous buffers (pH 7.4) forms the carboxylic acid derivative (major impurity, ~8% after 30 days at 40°C).
  • Oxidation : Thiophene ring forms sulfoxide derivatives under oxidative stress (H2O2, 0.3% w/v) .
    • Mitigation Strategies :
  • Use lyophilized formulations with antioxidants (e.g., BHT at 0.01% w/w).
  • Adjust pH to 3.5–4.0 to slow hydrolysis .

Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values)?

  • Root Cause Analysis :

  • Assay variability : Differences in cell lines (HEK293 vs. CHO) or receptor preparation (membrane-bound vs. solubilized).
  • Data Normalization : Standardize to reference agonists (e.g., ADP for P2Y12 assays) and report values as mean ± SEM (n ≥ 3) .
    • Validation : Cross-validate using orthogonal methods (e.g., cAMP inhibition for P2Y12 activity) .

Critical Notes

  • Contradictions : and reference similar impurities (Clopidogrel-related compounds) but differ in CAS numbers due to salt vs. free base forms. Confirm salt forms before comparative studies .
  • Synthesis Challenges : Racemization during esterification requires strict pH control (<4.0) and low-temperature conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.